![molecular formula C5H3F3O2S2 B14299891 Thiophene, 3-[(trifluoromethyl)sulfonyl]- CAS No. 114659-68-6](/img/structure/B14299891.png)
Thiophene, 3-[(trifluoromethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of thiophene, 3-[(trifluoromethyl)sulfonyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
Thiophene, 3-[(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of thiophene, 3-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Furan: A similar compound with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the ring.
Selenophene: Contains a selenium atom in the ring.
Uniqueness
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
114659-68-6 |
|---|---|
Fórmula molecular |
C5H3F3O2S2 |
Peso molecular |
216.2 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfonyl)thiophene |
InChI |
InChI=1S/C5H3F3O2S2/c6-5(7,8)12(9,10)4-1-2-11-3-4/h1-3H |
Clave InChI |
QQWLUHZZBOZHCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


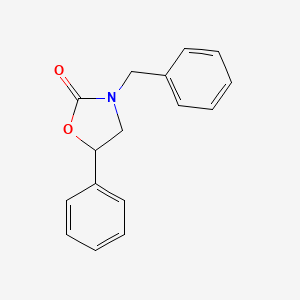
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
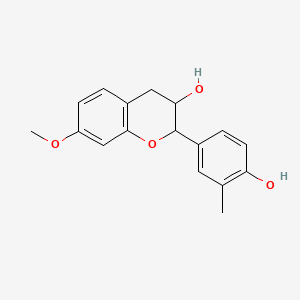

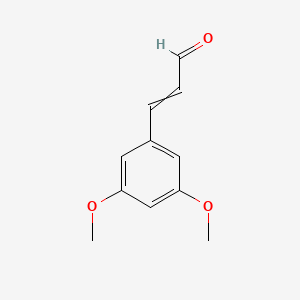
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)

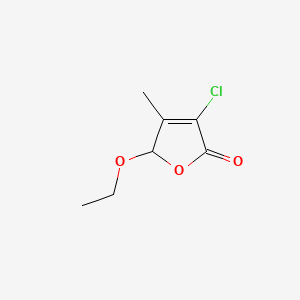
![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
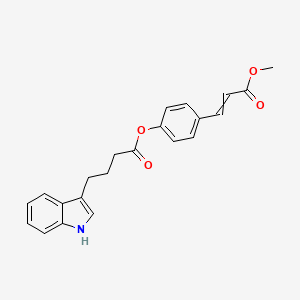

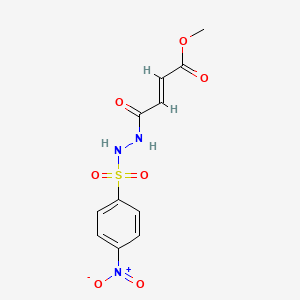
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

